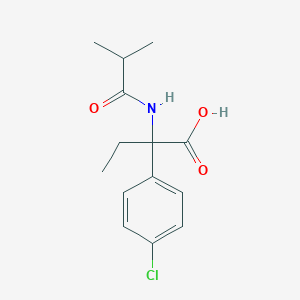![molecular formula C17H22ClNO4 B6693224 2-(4-Chlorophenyl)-2-[[2-(oxan-4-yl)acetyl]amino]butanoic acid](/img/structure/B6693224.png)
2-(4-Chlorophenyl)-2-[[2-(oxan-4-yl)acetyl]amino]butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Chlorophenyl)-2-[[2-(oxan-4-yl)acetyl]amino]butanoic acid is a synthetic organic compound that belongs to the class of substituted butanoic acids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-2-[[2-(oxan-4-yl)acetyl]amino]butanoic acid typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the oxan-4-yl acetyl intermediate: This step involves the reaction of oxan-4-yl with an acetylating agent under controlled conditions.
Coupling with 4-chlorophenyl: The intermediate is then coupled with a 4-chlorophenyl group using a suitable coupling reagent such as DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide).
Formation of the butanoic acid backbone:
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles are commonly employed.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)-2-[[2-(oxan-4-yl)acetyl]amino]butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis and as a reagent in chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the development of new materials or as a component in industrial processes.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)-2-[[2-(oxan-4-yl)acetyl]amino]butanoic acid involves its interaction with specific molecular targets and pathways. These might include:
Enzyme inhibition: The compound could inhibit certain enzymes, affecting metabolic pathways.
Receptor binding: It might bind to specific receptors, modulating cellular signaling pathways.
Gene expression: The compound could influence gene expression, leading to changes in protein synthesis and cellular function.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chlorophenyl)-2-[[2-(oxan-4-yl)acetyl]amino]propanoic acid
- 2-(4-Chlorophenyl)-2-[[2-(oxan-4-yl)acetyl]amino]pentanoic acid
Uniqueness
2-(4-Chlorophenyl)-2-[[2-(oxan-4-yl)acetyl]amino]butanoic acid is unique due to its specific structural features, such as the oxan-4-yl acetyl group and the butanoic acid backbone. These features might confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
2-(4-chlorophenyl)-2-[[2-(oxan-4-yl)acetyl]amino]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22ClNO4/c1-2-17(16(21)22,13-3-5-14(18)6-4-13)19-15(20)11-12-7-9-23-10-8-12/h3-6,12H,2,7-11H2,1H3,(H,19,20)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YONCPUUOZHCSMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)Cl)(C(=O)O)NC(=O)CC2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(3,5-Dimethyl-1,2-oxazole-4-carbonyl)amino]-2-phenylbutanoic acid](/img/structure/B6693147.png)
![3-[(3,5-Dimethyl-1,2-oxazole-4-carbonyl)amino]-4-propan-2-yloxybenzoic acid](/img/structure/B6693154.png)

![3-[1-(5-Fluoro-2-methoxybenzoyl)piperidin-2-yl]propanoic acid](/img/structure/B6693171.png)
![3-[(3,5-Dimethyl-1,2-oxazole-4-carbonyl)amino]-4,5-dimethoxybenzoic acid](/img/structure/B6693172.png)
![2-(4-Chlorophenyl)-2-[(3-methyl-1,2-thiazole-4-carbonyl)amino]butanoic acid](/img/structure/B6693176.png)
![3-[(3,4-Difluorophenyl)methyl-(1,3,5-trimethylpyrazole-4-carbonyl)amino]propanoic acid](/img/structure/B6693187.png)
![3-[(3,4-Difluorophenyl)methyl-(3,5-dimethyl-1,2-oxazole-4-carbonyl)amino]propanoic acid](/img/structure/B6693188.png)
![2-(4-Chlorophenyl)-2-[[1-(2-methylpropanoyl)piperidine-4-carbonyl]amino]butanoic acid](/img/structure/B6693195.png)
![2-(4-Chlorophenyl)-2-[(2-methylpyrazole-3-carbonyl)amino]butanoic acid](/img/structure/B6693202.png)

![2-(4-Chlorophenyl)-2-[(4-ethylthiadiazole-5-carbonyl)amino]butanoic acid](/img/structure/B6693230.png)
![(3R,4R)-4-cyclopropyl-1-[3-oxo-3-(2,2,2-trifluoroethylamino)propanoyl]pyrrolidine-3-carboxylic acid](/img/structure/B6693232.png)
![(3R,4R)-4-cyclopropyl-1-[2-(cyclopropylmethoxy)acetyl]pyrrolidine-3-carboxylic acid](/img/structure/B6693242.png)
